molecular formula C19H19FN2O4S B5235309 Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B5235309
M. Wt: 390.4 g/mol
InChI Key: IKJZRZCTCLRIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropane amide group, and a fluorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyclopropane amide group, and the attachment of the fluorophenyl carbamoyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced amide or ester groups.

Scientific Research Applications

Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with similar compounds, such as other thiophene derivatives or fluorophenyl carbamoyl compounds. These comparisons highlight its unique structural features and potential advantages in terms of reactivity, stability, and biological activity. Similar compounds include:

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Fluorophenyl Carbamoyl Compounds: Compounds with fluorophenyl groups attached to different core structures.

By understanding the unique properties and applications of this compound, researchers can explore its full potential in various scientific fields.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-3-26-19(25)14-10(2)15(27-18(14)22-16(23)11-8-9-11)17(24)21-13-7-5-4-6-12(13)20/h4-7,11H,3,8-9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJZRZCTCLRIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.